molecular formula C19H27N3O2 B2685876 N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-79-4

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2685876
CAS No.: 946362-79-4
M. Wt: 329.444
InChI Key: YVOJSQSMRMSCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a cyclopentyl group at one terminal and a 1-methyltetrahydroquinolin-6-yl ethyl moiety at the other (Figure 1). Ethanediamides (oxalamides) are known for their structural versatility in medicinal chemistry, often serving as enzyme inhibitors due to their ability to mimic peptide bonds and interact with catalytic sites .

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-22-12-4-5-15-13-14(8-9-17(15)22)10-11-20-18(23)19(24)21-16-6-2-3-7-16/h8-9,13,16H,2-7,10-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJSQSMRMSCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.

    Amidation: The alkylated tetrahydroquinoline is reacted with ethylenediamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.

    Cyclopentylation: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., Pd/C) can further reduce any remaining unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or tetrahydroquinoline moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Selective Androgen Receptor Modulation

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has been identified as a potential selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in certain tissues while avoiding the side effects associated with traditional anabolic steroids.

Case Study Insights :

  • A study demonstrated that SARMs can significantly inhibit the growth of triple-negative breast cancer cells by targeting androgen receptors without affecting other hormonal pathways. This suggests a therapeutic potential for compounds like this compound in cancer treatment .

Treatment of Benign Prostatic Hyperplasia (BPH)

Research indicates that compounds similar to this compound have shown promise in treating benign prostatic hyperplasia. These compounds exhibit tissue-selective effects on the prostate without significantly impacting testosterone levels or causing virilizing side effects .

Pharmacodynamics :

  • The pharmacological profile of SARMs suggests they can reduce prostate size effectively while preserving muscle mass and strength in male patients .

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through conformational changes. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Substituents (R1, R2) Biological Activity Key Properties Reference
Target Compound Cyclopentyl, THQ-ethyl Potential enzyme inhibitor Moderate lipophilicity, CNS target
QOD (Quinolinyl Oxamide Derivative) Benzodioxol-5-yl, THQ-ethyl Falcipain-2 inhibition (antimalarial) Higher polarity, reduced BBB penetration
Trifluoromethylphenyl Analog 4-Trifluoromethylphenyl, pyrrolidinyl-THQ-ethyl Undisclosed (structural study) Enhanced metabolic stability
Oxy-Ethanimidamide Building Block THQ-oxy-ethanimidamide Synthetic intermediate Increased solubility

Structural and Pharmacological Analysis

QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-THQ-6-yl)ethyl]ethanediamide): Substituent Impact: The benzodioxol group introduces polarity via its oxygen atoms, which may improve aqueous solubility but reduce blood-brain barrier (BBB) permeability compared to the cyclopentyl group in the target compound . Activity: Demonstrated inhibitory activity against falcipain-2, a cysteine protease critical in Plasmodium falciparum (malaria parasite) hemoglobin degradation.

The pyrrolidinyl group introduces a basic nitrogen, which may influence pharmacokinetics (e.g., plasma protein binding) . Activity: While specific data are unavailable, the trifluoromethyl group is a common feature in FDA-approved drugs (e.g., antidepressants) due to its resistance to oxidative metabolism .

This contrasts with the target compound’s ethyl linker, which balances flexibility and lipophilicity .

Biological Activity

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS Number: 922040-16-2) is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structure that includes a cyclopentyl group and a tetrahydroquinoline moiety, which are known to influence various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H36N4O2, with a molecular weight of 412.6 g/mol. The structure is characterized by the presence of an ethanediamide linkage and a tetrahydroquinoline ring, which may contribute to its biological interactions.

Property Value
Molecular FormulaC24H36N4O2
Molecular Weight412.6 g/mol
CAS Number922040-16-2

The biological activity of this compound is hypothesized to involve interaction with various molecular targets such as receptors and enzymes. The tetrahydroquinoline moiety is known for its ability to modulate neurotransmitter systems, potentially influencing pathways related to neuropharmacology.

Potential Targets:

  • Receptors: The compound may act on dopamine and serotonin receptors.
  • Enzymes: It could inhibit or activate specific enzymes involved in metabolic pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of tetrahydroquinoline derivatives found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.

Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory potential of similar compounds in vivo. Results demonstrated a marked decrease in pro-inflammatory cytokines following treatment with tetrahydroquinoline derivatives, suggesting their utility in inflammatory conditions.

Q & A

Basic: What are the recommended synthetic routes for N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Prepare the tetrahydroquinoline core via cyclization of aniline derivatives with cyclohexenone, followed by methylation at the 1-position using methyl iodide .
  • Step 2: Introduce the ethyl spacer via nucleophilic substitution or reductive amination.
  • Step 3: Couple the cyclopentylamine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Purification: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (≥98%) .
    Characterization: Employ 1^1H/13^{13}C NMR for structural confirmation and LC-MS for molecular weight validation .

Advanced: How can researchers optimize reaction yields for the tetrahydroquinoline intermediate?

Methodological Answer:
Key strategies include:

  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Temperature Control: Maintain reflux conditions (80–100°C) in toluene to minimize side reactions.
  • Protecting Groups: Protect the amine during methylation to prevent over-alkylation.
  • Monitoring: Track reaction progress via TLC or inline FTIR to identify quenching points.
  • Yield Improvement: Post-reaction, perform acid-base extraction to isolate the intermediate with ≥85% yield .

Basic: What spectroscopic and computational tools validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (500 MHz, DMSO-d6_6) identifies cyclopentyl protons (δ 1.5–2.1 ppm) and tetrahydroquinoline aromatic signals (δ 6.8–7.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) with <2 ppm error .
  • Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (software: Gaussian 16) .

Advanced: How to address contradictory bioactivity data in cytotoxicity assays?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., Mosmann’s MTT assay ) using matched cell lines (e.g., HEK293 vs. HeLa).
  • Compound Stability: Pre-test stability in assay media (e.g., DMEM, 37°C) via LC-MS to rule out degradation .
  • Data Normalization: Include internal controls (e.g., staurosporine for apoptosis) and report IC50_{50} values with 95% confidence intervals.
  • Reproducibility: Validate findings across ≥3 independent replicates .

Advanced: What computational strategies predict target binding interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the compound’s InChIKey (e.g., YSISZUPEHQDMGS-UHFFFAOYNA-N ) to model interactions with receptors like serotonin transporters.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR Models: Train models on PubChem datasets to predict ADMET properties .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature: Store at −20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
  • Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles.
  • Stability Monitoring: Perform monthly LC-MS checks to detect degradation products (<5% over 12 months) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Vary cyclopentyl (e.g., cyclohexyl) or tetrahydroquinoline substituents (e.g., halogenation at the 6-position) .
  • Bioassay Pipeline: Test analogs in functional assays (e.g., cAMP inhibition) and compare potency (EC50_{50}).
  • Data Integration: Use Schrödinger’s Canvas or ChemAxon to correlate substituent electronegativity with activity trends.

Basic: What crystallographic methods resolve the compound’s 3D structure?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via vapor diffusion (solvent: ethyl acetate/hexane).
  • Refinement: Use SHELXL for structure solution, with R-factor convergence <0.05.
  • Validation: Check CIF files against Cambridge Structural Database entries for bond-length/angle accuracy .

Advanced: How to troubleshoot poor solubility in aqueous assays?

Methodological Answer:

  • Co-solvents: Use cyclodextrin inclusion complexes or PEG-400 to enhance solubility.
  • Surfactants: Add 0.01% Tween-80 to assay buffers.
  • Pro-drug Design: Introduce phosphate esters for temporary hydrophilicity.
  • Validation: Confirm solubility via dynamic light scattering (DLS) .

Advanced: What analytical strategies identify synthetic byproducts?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate byproducts.
  • NMR DOSY: Differentiate byproducts based on diffusion coefficients.
  • Mechanistic Insight: Probe reaction intermediates via in-situ IR or stopped-flow techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.